molecular formula C10H11N3O2 B100938 Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- CAS No. 17605-91-3

Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-

Cat. No.: B100938
CAS No.: 17605-91-3
M. Wt: 205.21 g/mol
InChI Key: VPOXCRFTWGJXFL-UHFFFAOYSA-N
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Description

Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-: is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 5-methyl-3-isoxazolylcarbonyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: Medicinally, derivatives of this compound are explored for their anti-inflammatory, analgesic, and anticancer properties. The presence of the isoxazole moiety enhances its biological activity .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its unique structure allows for the design of compounds with desired characteristics .

Mechanism of Action

The mechanism of action of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The isoxazole moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Lacks the isoxazole moiety, making it less biologically active.

    1-(3-Isoxazolylcarbonyl)-3,5-dimethylpyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness: The presence of both the pyrazole and isoxazole moieties in Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-7(2)13(11-6)10(14)9-5-8(3)15-12-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOXCRFTWGJXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NOC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170077
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-91-3
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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